molecular formula C10H14N4O4 B13670758 Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate

Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate

Cat. No.: B13670758
M. Wt: 254.24 g/mol
InChI Key: XSLXSCHIQBXUHR-UHFFFAOYSA-N
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Description

Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C₁₀H₁₄N₄O₄ and a molecular weight of 254.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate typically involves the reaction of pyrazine derivatives with ethyl esters under controlled conditions. The reaction is carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, amine derivatives, and oxidation products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

diethyl 3,6-diaminopyrazine-2,5-dicarboxylate

InChI

InChI=1S/C10H14N4O4/c1-3-17-9(15)5-7(11)14-6(8(12)13-5)10(16)18-4-2/h3-4H2,1-2H3,(H2,12,13)(H2,11,14)

InChI Key

XSLXSCHIQBXUHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)N)C(=O)OCC)N

Origin of Product

United States

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